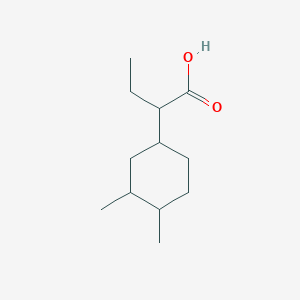

2-(3,4-Dimethylcyclohexyl)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2-(3,4-dimethylcyclohexyl)butanoic acid |

InChI |

InChI=1S/C12H22O2/c1-4-11(12(13)14)10-6-5-8(2)9(3)7-10/h8-11H,4-7H2,1-3H3,(H,13,14) |

InChI Key |

FEQLKDRGFNEMEE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCC(C(C1)C)C)C(=O)O |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Isomerism of 2 3,4 Dimethylcyclohexyl Butanoic Acid

Systematic IUPAC Nomenclature and Conventional Naming

The systematic name of a chemical compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For 2-(3,4-Dimethylcyclohexyl)butanoic acid, the nomenclature is derived by identifying the principal functional group and the parent hydrocarbon chain.

The highest priority functional group in this molecule is the carboxylic acid (-COOH). The longest carbon chain containing this group is four carbons long, making it a derivative of butanoic acid. The numbering of this chain begins at the carboxylic acid carbon (C1). The cyclohexyl ring is a substituent at the C2 position.

The cyclohexane (B81311) ring itself is substituted with two methyl groups at positions 3 and 4. The point of attachment of the cyclohexyl ring to the butanoic acid chain is designated as C1 on the ring. Therefore, the full systematic IUPAC name is This compound .

Conventional naming may sometimes use variations, such as α-(3,4-Dimethylcyclohexyl)butyric acid, where 'α' denotes the carbon adjacent to the carboxyl group.

| Component | IUPAC Naming Convention |

| Parent Acid | The longest chain containing the carboxyl group is four carbons, hence "butanoic acid". |

| Principal Functional Group | The carboxylic acid group (-COOH) is the highest priority, dictating the suffix "-oic acid". |

| Substituent | The 3,4-dimethylcyclohexyl group is treated as a substituent on the parent chain. |

| Locant | The substituent is located on the second carbon of the butanoic acid chain, hence "2-". |

Chirality and Stereogenic Centers

Chirality is a key feature of this compound, arising from the presence of multiple stereogenic centers. A stereogenic center is an atom, typically carbon, bonded to four different groups. umd.edu

This molecule contains three chiral centers, which are atoms that lead to stereoisomerism.

C2 of the butanoic acid chain: This carbon is bonded to a hydrogen atom, a carboxyl group (-COOH), an ethyl group (-CH2CH3), and the 3,4-dimethylcyclohexyl group. Since all four groups are different, this carbon is a stereogenic center.

C3 of the cyclohexyl ring: This carbon is attached to a hydrogen atom, a methyl group (-CH3), and two different pathways around the ring (C2 and C4), making it a stereogenic center.

C4 of the cyclohexyl ring: Similarly, this carbon is bonded to a hydrogen atom, a methyl group (-CH3), and two distinct ring fragments (C3 and C5), qualifying it as a stereogenic center.

With three stereogenic centers, the maximum number of possible stereoisomers for this compound is 2³, or eight. utexas.edumasterorganicchemistry.com These stereoisomers exist as pairs of enantiomers and sets of diastereomers.

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com For this compound, there will be four pairs of enantiomers. For example, the (2R, 3R, 4R) isomer is the enantiomer of the (2S, 3S, 4S) isomer.

Diastereomers: These are stereoisomers that are not mirror images of one another. masterorganicchemistry.comlibretexts.org Any stereoisomer in this set is a diastereomer of any other stereoisomer that is not its enantiomer. For instance, the (2R, 3R, 4R) isomer is a diastereomer of the (2R, 3S, 4R) isomer. Diastereomers have different physical properties, such as melting points and boiling points. libretexts.org

The relationships also depend on the relative orientation (cis/trans) of the methyl groups on the cyclohexane ring.

| Stereogenic Center | Location | Number of Possible Configurations (R/S) |

| 1 | C2 of Butanoic Acid | 2 |

| 2 | C3 of Cyclohexyl Ring | 2 |

| 3 | C4 of Cyclohexyl Ring | 2 |

| Total Stereoisomers | Up to 8 |

Conformational Analysis of the Cyclohexyl Moiety

The cyclohexane ring is not planar and exists in various three-dimensional conformations to minimize steric and angle strain. fiveable.me The substituents on the ring influence the stability of these conformations.

The two most significant conformations of cyclohexane are the chair and the boat.

Chair Conformation: This is the most stable conformation of cyclohexane, as it minimizes both angle strain (all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). fiveable.me

Boat Conformation: This conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds.

The 3,4-dimethylcyclohexyl group in the target molecule will predominantly exist in a chair conformation.

In a chair conformation, the twelve hydrogen atoms (or substituents) can occupy two types of positions: axial and equatorial. libretexts.orgopenstax.org

Axial positions: These bonds are parallel to the axis of the ring, pointing up or down. openstax.org

Equatorial positions: These bonds point out from the "equator" of the ring. openstax.org

The chair conformation can undergo a "ring flip," which rapidly interconverts axial and equatorial positions. libretexts.org Generally, a conformation is more stable when bulky substituents occupy equatorial positions to avoid steric hindrance known as 1,3-diaxial interactions. libretexts.orgopenstax.org

For the this compound molecule, the stability of its various isomers will depend on the positions of the two methyl groups and the larger butanoic acid group.

Conformational Energy Landscapes

Due to the lack of specific experimental studies on this compound, its conformational energy landscape must be inferred from well-understood principles of cyclohexane conformational analysis. The stability of any given conformer is primarily determined by the steric strain arising from axial substituents and gauche interactions.

The 3,4-dimethylcyclohexyl group can exist in several diastereomeric forms (e.g., cis-3,4-dimethyl and trans-3,4-dimethyl). Each of these can exist as two interconverting chair conformations. The substituents—the two methyl groups and the butanoic acid group—will introduce steric strain when in the axial position due to 1,3-diaxial interactions.

For the trans-1,2-disubstituted cyclohexane system (analogous to the trans-3,4-dimethylcyclohexyl ring), the most stable conformation is the one where both substituents occupy equatorial positions. libretexts.orgopenstax.org A conformation with both groups in axial positions would be significantly less stable due to multiple 1,3-diaxial interactions. libretexts.orgopenstax.org In the case of the cis-1,2-disubstituted isomer, both chair conformations will have one axial and one equatorial substituent, leading to comparable energy levels. libretexts.orglibretexts.org

The energetic penalty for a substituent being in an axial position versus an equatorial one is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG). wikipedia.org Larger A-values indicate a stronger preference for the equatorial position. By using known A-values for analogous substituents, a theoretical energy landscape can be constructed.

| Substituent | A-Value (kcal/mol) | Type of Strain in Axial Position |

|---|---|---|

| Methyl (-CH₃) | 1.70 | 1,3-Diaxial Interactions |

| Ethyl (-CH₂CH₃) | 1.75 | 1,3-Diaxial Interactions |

| Isopropyl (-CH(CH₃)₂) | 2.15 | 1,3-Diaxial Interactions |

| Carboxylic Acid (-COOH) | ~1.4 | 1,3-Diaxial Interactions |

The total strain energy for a given conformer can be estimated by summing the A-values for all axial substituents and adding any additional strain from gauche interactions between adjacent substituents. libretexts.org For trans-3,4-dimethylcyclohexylbutanoic acid, the di-equatorial conformer of the ring substituents would be heavily favored. libretexts.org The butanoic acid group at C-1 would also strongly prefer an equatorial position to minimize its own 1,3-diaxial interactions.

Synthesis and Separation of Stereoisomers

The synthesis of this compound would likely result in a mixture of diastereomers and enantiomers. The separation of these stereoisomers is a critical step to obtaining stereochemically pure compounds.

Diastereomeric Mixture Resolution Strategies

A widely used and effective method for separating the enantiomers of a racemic carboxylic acid is through the formation of diastereomeric salts. libretexts.orglibretexts.org This process involves reacting the racemic acid mixture with a single enantiomer of a chiral base. wikipedia.org

The resulting salts, for instance, (R)-acid•(R)-base and (S)-acid•(R)-base, are diastereomers. libretexts.org Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. wikipedia.org After separation, the chiral auxiliary (the base) is removed by treatment with an achiral acid, yielding the resolved enantiomers of the carboxylic acid. libretexts.org

| Step | Procedure | Principle |

|---|---|---|

| 1. Salt Formation | React the racemic carboxylic acid with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine). | Formation of a mixture of diastereomeric salts with different physical properties. |

| 2. Separation | Utilize fractional crystallization in a suitable solvent to separate the less soluble diastereomeric salt. | Diastereomers have different solubilities, allowing for physical separation. |

| 3. Acidification | Treat the separated diastereomeric salt with a strong achiral acid (e.g., HCl). | Regenerates the enantiomerically enriched carboxylic acid and the protonated chiral amine. |

| 4. Isolation | Isolate the pure enantiomer of the carboxylic acid and recover the chiral resolving agent. | Final purification of the desired product. |

Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.org The choice of resolving agent and solvent often requires empirical screening to achieve efficient separation.

Enantiomeric Excess Determination Methodologies

Once a resolution has been performed, it is necessary to determine the enantiomeric excess (ee) of the product. The most common methods for this are chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times, allowing for the separation and quantification of each enantiomer in a mixture. uma.es The relative peak areas in the chromatogram are used to calculate the enantiomeric excess.

NMR Spectroscopy: In an achiral solvent, enantiomers are indistinguishable by NMR. However, their signals can be resolved by adding a chiral auxiliary.

Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the enantiomers, leading to observable differences in the chemical shifts of corresponding protons. nih.gov

Chiral Derivatizing Agents (CDAs): The carboxylic acid enantiomers are covalently reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form stable diastereomers. These diastereomers will exhibit distinct signals in the NMR spectrum, allowing for integration and calculation of the diastereomeric (and thus enantiomeric) ratio. researchgate.net

Chiral Shift Reagents: Lanthanide complexes can be used as chiral shift reagents. They coordinate to the carboxylic acid, and the magnetic environment of the chiral ligand on the reagent causes the NMR signals of the two enantiomers to be shifted to different extents. google.com

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and sensitivity; applicable to a wide range of compounds. | Requires specialized and often expensive columns; method development can be time-consuming. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes. | Non-destructive; relatively simple sample preparation. | Signal separation may be small; requires a suitable chiral solvating agent. |

| NMR with Chiral Derivatizing Agents | Formation of stable diastereomers with distinct NMR signals. | Often provides large and clear signal separation. | Requires chemical modification of the sample; reaction must go to completion without kinetic resolution. |

Detailed Research Findings on the Derivatization and Analog Synthesis of this compound Remain Undocumented in Publicly Accessible Scientific Literature

Despite a comprehensive search of available scientific databases and literature, no specific research articles, patents, or detailed experimental data were found concerning the derivatization and analog synthesis of the chemical compound This compound . Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline based on existing research findings.

The provided outline requests specific information on functional group transformations of the carboxylic acid moiety and modifications of the cyclohexyl ring system of this compound. This includes:

Esterification and Amidation Reactions: While general methods for the esterification and amidation of carboxylic acids are well-established in organic chemistry, no studies documenting these specific reactions for this compound have been identified. quora.comresearchgate.netresearchgate.netorganic-chemistry.orgchemguide.co.ukmdpi.commdpi.com

Reduction to Alcohols and Amines: Standard procedures exist for the reduction of carboxylic acids to primary alcohols using reagents like lithium aluminum hydride. chemguide.co.uklibretexts.orgcommonorganicchemistry.comdocbrown.infoyoutube.com However, the application of these methods to this compound and any subsequent conversion to amines is not described in the available literature.

Conversion to Acid Halides and Anhydrides: The conversion of carboxylic acids to more reactive derivatives such as acid halides is a common synthetic step, often employing reagents like thionyl chloride or oxalyl chloride. libretexts.orgcommonorganicchemistry.comyoutube.comresearchgate.netscribd.com No literature specifically detailing this transformation for this compound could be located.

Modification and Functionalization of the Cyclohexyl Ring System: General methodologies for the functionalization of cyclohexane rings, including oxidation and reduction reactions, are known. nih.govgigvvy.comresearchgate.netresearchgate.net However, research specifically applying these techniques to the 3,4-dimethylcyclohexyl moiety of the target compound is absent from the scientific record. The topic of electrophilic aromatic substitution is not applicable as the cyclohexyl ring is not an aromatic system.

Derivatization and Analog Synthesis of 2 3,4 Dimethylcyclohexyl Butanoic Acid

Modification and Functionalization of the Cyclohexyl Ring System

Introduction of Additional Stereocenters

The structure of 2-(3,4-Dimethylcyclohexyl)butanoic acid contains multiple stereocenters, and the introduction of additional chiral centers can lead to a vast array of stereoisomers with potentially distinct properties. New stereocenters can be introduced on both the cyclohexyl ring and the butanoic acid side chain.

On the Cyclohexyl Ring: Further substitution on the cyclohexyl ring can be achieved through various stereoselective reactions. For instance, catalytic hydrogenation of a dehydrated analog could introduce new stereocenters, with the facial selectivity being directed by the existing substituents. Epoxidation of an unsaturated precursor followed by ring-opening with a nucleophile is another strategy to install two new stereocenters with controlled relative stereochemistry.

On the Butanoic Acid Chain: The alpha-carbon of the butanoic acid moiety is a key position for introducing a new stereocenter. Stereoselective alkylation of an enolate derived from an ester or amide of this compound can be achieved using chiral auxiliaries. The choice of auxiliary can direct the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the alpha-substituted butanoic acid derivative.

Another approach involves the stereoselective reduction of a corresponding α,β-unsaturated precursor. Chiral catalysts, such as those based on transition metals with chiral ligands, can facilitate the enantioselective or diastereoselective hydrogenation of the double bond, thereby establishing a new stereocenter at the beta-position.

The table below illustrates potential diastereomers resulting from the introduction of a hydroxyl group at the alpha-position of the butanoic acid chain.

| Diastereomer | Relative Stereochemistry | Potential Synthetic Precursor |

| Diastereomer A | (2R, 1'S, 3'R, 4'R) | Ester enolate + electrophilic oxygen source |

| Diastereomer B | (2S, 1'S, 3'R, 4'R) | Ester enolate + electrophilic oxygen source |

| Diastereomer C | (2R, 1'R, 3'S, 4'S) | Ester enolate + electrophilic oxygen source |

| Diastereomer D | (2S, 1'R, 3'S, 4'S) | Ester enolate + electrophilic oxygen source |

Synthesis of Butanoic Acid Analogs with Varied Substituents

Homologation and Dehomologation Strategies

Modifying the length of the butanoic acid side chain through homologation (increasing chain length) or dehomologation (decreasing chain length) can significantly alter the molecule's physical and chemical properties. wikipedia.org

Homologation: A well-established method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. organicreactions.orgorganic-chemistry.orgwikipedia.org This multi-step process involves:

Conversion of this compound to its corresponding acid chloride.

Reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone.

Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water, alcohol, or amine) and a metal catalyst (typically silver oxide) to yield the homologated carboxylic acid, ester, or amide, respectively. wikipedia.orgnrochemistry.com

Recent advancements have also explored photoredox-catalyzed methods for the direct homologation of unmodified carboxylic acids, offering a potentially milder alternative. nih.gov Another approach involves the conversion of the carboxylic acid to an aldehyde, which can then undergo a Wittig reaction with methoxymethylenetriphenylphosphine, followed by hydrolysis to yield the homologated aldehyde, and subsequent oxidation to the carboxylic acid. wikipedia.org

Dehomologation: Strategies for shortening the alkyl chain by one carbon atom often involve oxidative degradation. For instance, the Barbier-Wieland degradation or similar procedures could be adapted. This would typically involve converting the carboxylic acid into an alkene with one less carbon, followed by oxidative cleavage of the double bond to yield the desired shorter-chain carboxylic acid.

| Reaction | Product Chain Length | Key Reagents | Notes |

| Arndt-Eistert Homologation | n+1 | SOCl₂, CH₂N₂, Ag₂O, H₂O | Classic method for one-carbon extension. organic-chemistry.orgwikipedia.org |

| Photoredox Homologation | n+1 | Photocatalyst, nitroethylene | Milder, more recent approach. nih.gov |

| Barbier-Wieland Degradation | n-1 | Phenylmagnesium bromide, Ac₂O, CrO₃ | Multi-step process for chain shortening. |

Isosteric Replacements

Isosteric replacement is a strategy used to substitute a functional group with another group that has similar physical or chemical properties, with the aim of modifying the molecule's characteristics. technologypublisher.com

Carboxylic Acid Isosteres: The carboxylic acid group is often a target for isosteric replacement to modulate properties like acidity, polarity, and metabolic stability. nih.gov Common isosteres for carboxylic acids include:

Tetrazoles: These five-membered heterocyclic rings have a pKa similar to carboxylic acids and can act as effective mimics. drughunter.compressbooks.pub

Acyl Sulfonamides: These groups can also replicate the acidic nature and hydrogen bonding capabilities of carboxylic acids. nih.gov

Hydroxamic acids and other acidic heterocycles: A variety of other functional groups can serve as isosteres, each imparting unique properties.

Cyclohexyl Ring Isosteres: The 3,4-dimethylcyclohexyl moiety can also be replaced with other cyclic or acyclic structures to explore different conformational spaces. pharmablock.com Potential isosteres include:

Aromatic rings: A phenyl or substituted phenyl ring can be used, though this significantly changes the three-dimensional shape from a chair-like conformation to a planar structure. cambridgemedchemconsulting.com

Other cycloalkanes: Cyclopentyl or cycloheptyl rings could be employed to alter ring strain and conformational flexibility.

Heterocycles: Replacing the cyclohexane (B81311) with a piperidine (B6355638) or tetrahydropyran (B127337) ring introduces heteroatoms, which can alter polarity and hydrogen bonding potential. cambridgemedchemconsulting.com

Bicyclic systems: Rigid bicyclic scaffolds like bicyclo[1.1.1]pentane can act as nonclassical phenyl ring bioisosteres and offer different exit vectors for substituents. cambridgemedchemconsulting.com

Incorporation into Polymeric Structures

The carboxylic acid functionality of this compound makes it a versatile building block for the synthesis of functional polymers.

Polymerization through Carboxylic Acid Functionality

The carboxylic acid group can participate directly in polymerization reactions, most notably in the formation of polyesters and polyamides.

Polyester (B1180765) Synthesis: To form a polyester, this compound would need to be reacted with a comonomer containing at least two hydroxyl groups (a diol). This would require prior modification of the butanoic acid derivative to contain a second reactive group, such as a hydroxyl group, to allow for chain extension. Alternatively, if the goal is to have the dimethylcyclohexylbutanoic acid moiety as a pendant group, a monomer like dimethylolpropionic acid could be copolymerized with a diol and a dicarboxylic acid, where the carboxylic acid of the dimethylolpropionic acid remains free. jku.at Polycondensation reactions, typically carried out at high temperatures and under vacuum to remove the water byproduct, would lead to the formation of a polyester with the 2-(3,4-dimethylcyclohexyl) moiety incorporated into the polymer backbone or as a pendant group. mdpi.comlibretexts.org

Polyamide Synthesis: Similarly, reaction with a diamine comonomer, after converting the carboxylic acid to a more reactive species like an acid chloride, would result in the formation of a polyamide. The properties of the resulting polymer would be highly dependent on the nature of the comonomer used.

| Polymer Type | Required Comonomer | Linkage | Typical Reaction |

| Polyester | Diol | Ester | Polycondensation |

| Polyamide | Diamine | Amide | Polycondensation |

| Poly(ester-anhydride) | Dicarboxylic acid | Anhydride & Ester | Melt Polycondensation researchgate.net |

Side-chain Attachment to Polymer Backbones

An alternative to direct polymerization is the attachment of this compound as a side chain onto a pre-existing polymer backbone. This technique, known as post-polymerization modification or polymer grafting, allows for the precise control of the main chain architecture while introducing the specific functionality of the side group. numberanalytics.comnih.govrsc.org

"Grafting to" Method: In the "grafting to" approach, the carboxylic acid is first activated (e.g., by conversion to an acid chloride or using carbodiimide (B86325) coupling agents) and then reacted with a polymer backbone containing reactive functional groups, such as hydroxyl or amine groups. nih.gov For example, a polymer like poly(vinyl alcohol) or chitosan (B1678972) could be functionalized with this compound.

"Grafting from" Method: The "grafting from" method involves attaching an initiator to the this compound molecule and then polymerizing monomers from this initiation site. However, for attaching the entire molecule as a side chain, the "grafting to" method is more direct.

The choice of polymer backbone is crucial and will determine the final properties of the grafted copolymer. For example, grafting onto a hydrophilic backbone like poly(acrylic acid) could yield an amphiphilic graft copolymer. researchgate.net

| Backbone Polymer | Reactive Group on Backbone | Activation of Carboxylic Acid | Resulting Graft Copolymer |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Acid Chloride | Polyester graft |

| Poly(allylamine) | Amine (-NH₂) | Carbodiimide (e.g., EDC) | Polyamide graft |

| Poly(glycidyl methacrylate) | Epoxide | None (direct reaction) | Ester and hydroxyl graft |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 3,4 Dimethylcyclohexyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 2-(3,4-Dimethylcyclohexyl)butanoic acid, including its constitution and stereochemistry.

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of adjacent functional groups.

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm.

Methine Proton (α-carbon): The proton on the carbon adjacent to the carboxyl group is expected to appear as a multiplet around 2.2-2.6 ppm.

Cyclohexyl and Methyl Protons: The protons on the dimethylcyclohexyl ring and the butanoic acid chain will produce a complex series of overlapping multiplets in the upfield region, generally between 0.8 and 2.0 ppm. The two methyl groups on the cyclohexane (B81311) ring would likely appear as doublets if they are diastereotopic.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments.

Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to resonate in the range of 170-185 ppm.

Cyclohexyl and Alkyl Carbons: The carbons of the dimethylcyclohexyl ring and the butanoic acid chain would appear in the upfield region, from approximately 10 to 50 ppm. The specific shifts would depend on the stereochemistry of the methyl groups on the cyclohexane ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (broad s) | 170 - 185 |

| α-CH | 2.2 - 2.6 (m) | 40 - 50 |

| Cyclohexyl CH & CH₂ | 0.8 - 2.0 (m) | 20 - 45 |

| Cyclohexyl CH₃ | 0.8 - 1.2 (d) | 15 - 25 |

| Butanoic CH₂ & CH₃ | 0.8 - 1.8 (m) | 10 - 30 |

Note: s = singlet, d = doublet, m = multiplet. These are predicted values and may vary based on the solvent and specific stereoisomer.

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex proton and carbon signals and for determining the relative stereochemistry of the chiral centers.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be observed between adjacent protons, for instance, between the α-proton of the butanoic acid and the protons on the adjacent methylene (B1212753) group, and throughout the spin systems of the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connectivity between the butanoic acid chain and the dimethylcyclohexyl ring. For example, correlations would be expected from the α-proton of the butanoic acid to the carbons of the carbonyl group and the cyclohexyl ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are key for determining the stereochemistry. Through-space correlations between protons that are in close proximity would be observed. For instance, the spatial relationship between the methyl groups on the cyclohexane ring and the protons on the butanoic acid side chain could be established, helping to define the cis/trans and conformational preferences of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₂H₂₂O₂).

Tandem mass spectrometry would be employed to study the fragmentation of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is produced. Predicted key fragmentation pathways would include:

Loss of the carboxylic acid group: A significant fragment corresponding to the loss of COOH (45 Da) or H₂O (18 Da) from the molecular ion is anticipated.

Cleavage of the butanoic acid side chain: Fragmentation at various points along the butanoic acid chain would lead to a series of characteristic ions.

Ring fragmentation: Cleavage of the dimethylcyclohexyl ring could also occur, leading to further fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (predicted) | Proposed Fragment Identity |

| 198.1619 (M⁺) | Molecular Ion [C₁₂H₂₂O₂]⁺ |

| 183.1385 | [M - CH₃]⁺ |

| 153.1279 | [M - COOH]⁺ |

| 139.1487 | [M - C₄H₇O₂]⁺ (Loss of butanoic acid side chain) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band is predicted in the region of 1700-1725 cm⁻¹ in the IR spectrum, corresponding to the carbonyl stretch. In the Raman spectrum, this band would be weaker.

C-O Stretch: A medium intensity band is expected around 1210-1320 cm⁻¹.

Alkyl Groups:

C-H Stretches: Strong absorption bands are anticipated in the IR spectrum between 2850 and 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-H Bends: Characteristic bending vibrations for CH₂ and CH₃ groups would be observed in the 1350-1470 cm⁻¹ region.

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique(s) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | IR | Broad, strong stretch |

| C-H (Alkyl) | 2850 - 3000 | IR, Raman | Strong stretch |

| C=O (Carboxylic Acid) | 1700 - 1725 | IR, Raman | Strong, sharp stretch |

| C-H (Alkyl) | 1350 - 1470 | IR, Raman | Bending vibrations |

| C-O (Carboxylic Acid) | 1210 - 1320 | IR | Medium stretch |

Characteristic Vibrational Modes of Carboxylic Acid and Cyclohexyl Moieties

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by the characteristic vibrational modes of the carboxylic acid and the dimethylcyclohexyl groups.

The carboxylic acid moiety exhibits several distinct and strong absorption bands. The most prominent is the C=O stretching vibration, which typically appears in the region of 1700–1750 cm⁻¹ for a protonated carboxylic acid. nih.gov The exact frequency can be influenced by hydrogen bonding; in dimeric forms, this band is often observed around 1710 cm⁻¹. Another key feature is the broad O-H stretching band, which spans a wide range, typically from 2500 to 3300 cm⁻¹, and often overlaps with C-H stretching vibrations. This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acids. The C-O stretching vibration and O-H in-plane bending are coupled and result in bands in the 1210–1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively. ethz.ch

The cyclohexyl moiety and the butanoic acid chain contribute characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl and methylene groups on the cyclohexane ring and the alkyl chain are typically observed between 2850 and 3000 cm⁻¹. The C-C stretching vibrations of the cyclohexane ring appear in the fingerprint region, generally between 800 and 1200 cm⁻¹. rasayanjournal.co.in The presence of methyl groups on the cyclohexane ring will also introduce specific bending (scissoring, rocking) vibrations, typically around 1375 cm⁻¹ and 1450 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures.

Table 1: Characteristic IR Vibrational Modes for this compound

| Functional Group/Moiety | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500 - 3300 | Broad, Strong |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Strong |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1750 | Strong, Sharp |

| Alkyl (C-H) | Bending | 1375 - 1465 | Medium |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Medium |

| Carboxylic Acid (O-H) | Bending (in-plane) | 1300 - 1440 | Medium |

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are essential for studying the three-dimensional structure of chiral molecules like this compound. numberanalytics.com These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. fiveable.me

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful techniques for determining the absolute configuration and conformation of chiral molecules. numberanalytics.com ORD measures the change in the angle of optical rotation as a function of wavelength, while CD measures the difference in absorption between left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. creative-biostructure.com

A CD signal is only observed in spectral regions where the chiral molecule contains an absorbing chromophore. creative-biostructure.com For this compound, the carboxylic acid group provides a suitable chromophore (n → π* transition of the carbonyl group), which typically absorbs in the far-UV region (around 210-220 nm). The sign and magnitude of the CD signal, often referred to as a Cotton effect, are highly sensitive to the stereochemical environment around the chromophore. bhu.ac.in Each stereoisomer of this compound would be expected to produce a unique CD spectrum. By comparing experimentally obtained spectra with those predicted from theoretical calculations (e.g., using time-dependent density functional theory), the absolute configuration of a specific isomer can be determined.

ORD spectroscopy provides complementary information. An ORD spectrum plots the specific rotation versus wavelength. kud.ac.in The phenomenon where both differential absorption (CD) and differential refractive indices (ORD) are observed near an absorption band is known as the Cotton effect. kud.ac.in A positive Cotton effect corresponds to a positive peak in the CD spectrum, while a negative Cotton effect corresponds to a negative peak. kud.ac.in

Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD. It measures the differential absorption of left and right circularly polarized infrared light for a molecule's vibrational transitions. youtube.com VCD provides a wealth of stereochemical information because it probes the chirality of the entire molecule through its various vibrational modes, not just those near an electronic chromophore. libretexts.orgcas.cz

A VCD spectrum for an enantiomer is a mirror image of the spectrum of its counterpart, with bands of equal magnitude but opposite sign. Diastereomers, however, will exhibit completely different VCD spectra. This makes VCD an exceptionally powerful tool for distinguishing between the multiple potential stereoisomers of this compound. Experimental VCD spectra, particularly in the C-H stretching region (2800-3100 cm⁻¹), can be compared with spectra predicted by ab initio calculations to unambiguously assign the absolute configuration of each chiral center. osu.edunih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing (if crystalline)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. nih.gov The primary requirement for this technique is the ability to grow a high-quality single crystal of the compound. nih.gov

If a crystalline sample of a single stereoisomer of this compound can be obtained, X-ray diffraction analysis can unambiguously determine its complete molecular structure. mdpi.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed electron density map of the molecule can be constructed. For chiral molecules, specialized techniques involving anomalous dispersion can be used to determine the absolute configuration without the need for a reference chiral center. nih.gov

In addition to absolute stereochemistry, the analysis reveals how molecules are arranged within the crystal lattice (crystal packing). This includes information about intermolecular interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups, which often form centrosymmetric dimers in the solid state.

Chromatographic Techniques for Purity and Isomer Separation

Due to the presence of multiple chiral centers, the synthesis of this compound can result in a complex mixture of stereoisomers (enantiomers and diastereomers). Chromatographic techniques are indispensable for separating these isomers and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For separating the stereoisomers of this compound, two main strategies can be employed: chiral HPLC and reverse-phase HPLC for diastereomer separation.

Diastereomers have different physical properties and can often be separated using standard achiral stationary phases, such as C18, in reverse-phase HPLC. nih.gov The different spatial arrangements of the methyl and butanoic acid groups in the various diastereomers will lead to different interactions with the stationary phase, resulting in different retention times.

Separating enantiomers requires a chiral environment. This is achieved using a chiral stationary phase (CSP). researchgate.net These phases contain a chiral selector that interacts stereospecifically with the enantiomers, leading to the formation of transient diastereomeric complexes with different stabilities. This difference in interaction energy causes one enantiomer to be retained on the column longer than the other, enabling their separation. nih.gov A variety of CSPs, such as those based on polysaccharides, are effective for separating chiral carboxylic acids. researchgate.net

The table below illustrates a hypothetical HPLC separation of four stereoisomers of this compound, demonstrating how different isomers would exhibit unique retention times.

Table 2: Hypothetical HPLC Separation of this compound Stereoisomers

| Stereoisomer (Hypothetical) | Retention Time (minutes) | Peak Area (%) |

|---|---|---|

| Isomer 1 (2R, 3R, 4R) | 12.5 | 24.8 |

| Isomer 2 (2S, 3R, 4R) | 14.2 | 25.1 |

| Isomer 3 (2R, 3S, 4S) | 15.8 | 25.2 |

| Isomer 4 (2S, 3S, 4S) | 17.1 | 24.9 |

Conditions: Chiral Stationary Phase (e.g., polysaccharide-based), isocratic mobile phase (e.g., hexane/isopropanol with trifluoroacetic acid), UV detection at 210 nm. nih.govcnrs.fr

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. For a polar analyte like this compound, direct analysis can be challenging due to its low volatility and potential for peak tailing on common nonpolar GC columns. These issues arise from the high polarity of the carboxylic acid group, which can lead to strong interactions with the stationary phase and nonlinear sorption isotherms, resulting in broad, asymmetrical peaks. colostate.edu

To overcome these challenges, derivatization is a crucial and widely employed strategy. researchgate.netresearchgate.net This process chemically modifies the carboxylic acid functional group to create a less polar, more volatile derivative that is better suited for GC analysis. researchgate.net A common and effective method is esterification, which converts the carboxylic acid into an ester. colostate.eduresearchgate.net Methylation, to form the methyl ester, is a frequent choice due to the simplicity of the resulting derivative and the availability of well-characterized mass spectra and retention indices for identification. colostate.edu Reagents such as diazomethane (B1218177) or a combination of methanol (B129727) with a catalyst like Boron Trifluoride (BF₃) can be used for this purpose. colostate.edu Another common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. colostate.edunih.gov

The choice of GC column is also critical. While polar stationary phases like polyethylene (B3416737) glycols (e.g., Carbowax) can be used for the direct analysis of free carboxylic acids, they often have lower thermal stability. colostate.edu For the more stable derivatized forms, a standard nonpolar or medium-polarity column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or equivalent), is typically employed. researchgate.net This type of column separates compounds primarily based on their boiling points and provides excellent resolution and durability.

Analysis is typically performed using a GC system equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. GC-MS allows for the structural confirmation of the analyte by comparing its fragmentation pattern to spectral libraries or by interpretation of the mass spectrum. nih.gov

Table 1: Representative GC-MS Parameters for the Analysis of this compound methyl ester

| Parameter | Value |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Derivatization Reagent | Methanol / Boron Trifluoride (BF₃) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50 - 400 amu |

| Expected Retention Time | ~12-15 minutes (dependent on specific isomers) |

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Distinguishing between these isomers is crucial, as they can exhibit different biological activities. gcms.cz Chiral chromatography is the definitive technique for separating enantiomers and assessing the enantiomeric purity or enantiomeric excess (ee) of a sample. tcichemicals.comnih.gov This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be utilized for chiral separations. nih.gov

Chiral Gas Chromatography (GC): For chiral GC, the analytes must be volatile. Therefore, the same derivatization procedures used in standard GC, such as esterification, are typically required for carboxylic acids. nih.gov The separation is then performed on a capillary column coated with a chiral stationary phase. nih.gov Modified cyclodextrins are among the most common and effective CSPs for GC. gcms.cznih.gov These cyclodextrin (B1172386) derivatives are anchored to a polysiloxane backbone and create a chiral environment within the column that allows for the differential interaction and separation of enantiomers. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly versatile method for enantiomeric separation and often does not require derivatization of the carboxylic acid. tcichemicals.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of racemic compounds, including carboxylic acids. researchgate.netresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral selector. chiraltech.comnih.gov The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and an alcohol like 2-propanol, is optimized to achieve the best resolution. researchgate.netakjournals.com Small amounts of an acidic modifier, such as trifluoroacetic acid, are often added to the mobile phase to suppress the ionization of the carboxylic acid group, which results in better peak shape and improved separation. researchgate.net

The resolution (Rs) between the peaks of the two enantiomers is a critical measure of the separation's effectiveness. A baseline resolution (Rs ≥ 1.5) is desired for accurate quantification of each enantiomer to determine the enantiomeric purity. akjournals.com

Table 2: Representative Chiral HPLC Parameters for Enantiomeric Separation of this compound

| Parameter | Value |

| HPLC System | High-Performance Liquid Chromatograph with UV Detector |

| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Column Dimensions | 250 mm x 4.6 mm i.d., 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm |

| Analyte Form | Underivatized (as free acid) |

| Expected Outcome | Baseline separation of the enantiomers (Rs > 1.5) |

Computational and Theoretical Investigations of 2 3,4 Dimethylcyclohexyl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a framework to predict the electronic structure and properties of molecules from first principles. For 2-(3,4-Dimethylcyclohexyl)butanoic acid, these calculations can reveal crucial information about its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has emerged as a highly popular and versatile quantum chemical method due to its favorable balance of accuracy and computational cost. By approximating the electron density of a molecule, DFT can be used to calculate a wide range of molecular properties. For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), can be utilized to determine its optimized geometry and various electronic properties.

Key properties that can be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can identify the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.8 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 1.9 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information.

For a molecule with multiple chiral centers like this compound, numerous stereoisomers are possible. Ab initio calculations are particularly valuable for determining the relative energies of these different stereoisomers. By performing high-level single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT), a precise energetic ordering of the isomers can be obtained. This information is crucial for understanding which isomers are likely to be more prevalent. These high-accuracy methods serve as a benchmark for validating the results from less computationally expensive methods.

Table 2: Hypothetical Relative Energies of Stereoisomers of this compound from Ab Initio Calculations

| Stereoisomer | Relative Energy (kcal/mol) |

|---|---|

| (2R,3R,4S)-isomer | 0.00 |

| (2S,3R,4S)-isomer | 0.85 |

| (2R,3S,4R)-isomer | 1.23 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Search and Energy Minimization

A conformational search is a computational procedure aimed at finding the low-energy conformations of a molecule. This can be achieved through systematic searches, where rotatable bonds are incrementally rotated, or through stochastic methods like Monte Carlo simulations. For this compound, the search would explore the different chair and boat conformations of the cyclohexane (B81311) ring, the various orientations of the methyl and butanoic acid substituents (axial vs. equatorial), and the rotations around the single bonds of the butanoic acid side chain.

Each conformation generated during the search is then subjected to geometry optimization and energy minimization, typically using a molecular mechanics force field or a quantum mechanical method. This process identifies the local energy minima on the potential energy surface. The conformation with the lowest energy is predicted to be the global minimum conformation, which represents the most stable structure of the molecule in the gas phase. The stability of different conformers is largely influenced by steric factors, such as 1,3-diaxial interactions in the cyclohexane ring.

Table 3: Hypothetical Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-C of butanoic acid) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 178.5° |

| 2 | 0.62 | -65.2° |

Note: The data in this table is hypothetical and for illustrative purposes.

At any given temperature, a molecule will exist as a population of different conformations in equilibrium. The relative population of each conformer can be estimated using the Boltzmann distribution, which relates the population to the relative energy of the conformer. By calculating the energies of the various stable conformers, it is possible to determine their expected distribution at a given temperature. This analysis is crucial for understanding which conformations will contribute most significantly to the molecule's observed properties. For instance, spectroscopic measurements will reflect an average over the populated conformations.

Molecular Dynamics Simulations

While quantum chemical calculations and conformational searches provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, an MD simulation would typically be performed with the molecule solvated in a box of explicit solvent molecules, such as water, to mimic its behavior in solution. Such simulations can provide insights into:

Conformational Flexibility: MD simulations can reveal the transitions between different conformations and the timescales on which these transitions occur. This provides a more realistic view of the molecule's structural dynamics than a static conformational analysis.

Solvation Structure: The simulation can be used to analyze the arrangement of solvent molecules around the solute. For example, the radial distribution function of water oxygen atoms around the carboxylic acid group can be calculated to understand the local solvation shell and hydrogen bonding patterns.

Intramolecular Interactions: The dynamic nature of the simulation allows for the study of time-dependent intramolecular interactions, such as transient hydrogen bonds.

Table 4: Hypothetical Parameters and Results from a Molecular Dynamics Simulation of this compound in Water

| Parameter/Result | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Key Finding | The butanoic acid side chain exhibits significant flexibility, with frequent transitions between extended and folded conformations. |

Note: The data in this table is hypothetical and for illustrative purposes.

Dynamic Behavior in Solution

The dynamic behavior of this compound in solution is primarily governed by the conformational flexibility of the cyclohexane ring and the rotation around the single bonds of the butanoic acid side chain.

The substituted cyclohexane ring is expected to exist predominantly in a chair conformation , which minimizes both angle and torsional strain. The chair conformation can undergo a "ring flip" to an alternative chair form. The stability of each chair conformer is dictated by the energetic penalty of placing substituents in axial versus equatorial positions. Axial substituents experience destabilizing 1,3-diaxial interactions, which are a form of steric strain. Consequently, bulky substituents preferentially occupy equatorial positions.

For this compound, there are multiple stereoisomers, each with a unique conformational preference. The relative stability of the cis and trans isomers of the dimethyl-substituted ring, along with the orientation of the butanoic acid group, will determine the dominant conformation. For instance, in trans-1,2-dimethylcyclohexane, the diequatorial conformer is significantly more stable (by about 6 kJ/mol) than conformers where one methyl group is forced into an axial position. stereoelectronics.org A similar principle would apply here, where the most stable conformer will be the one that maximizes the number of bulky groups (the two methyl groups and the butanoic acid substituent) in equatorial positions.

Intermolecular Interactions

The primary intermolecular interaction for this compound is hydrogen bonding through its carboxylic acid functional group. In non-polar solvents and in the solid state, carboxylic acids typically form stable centrosymmetric dimers. hw.ac.uk In these dimers, two molecules are held together by a pair of hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the other.

The interplay between hydrogen bonding and hydrophobic effects governs the self-assembly of these molecules. Quantum mechanical calculations can model these interactions, providing insights into the geometry and stability of dimers and larger aggregates. For instance, DFT calculations combined with a polarizable continuum model can simulate the effect of different solvents on dimer stability, showing that stability generally decreases in more polar, hydrogen-bond-competing solvents.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are a standard and powerful tool for predicting the spectroscopic properties of organic molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with a DFT functional (like B3LYP or PBE0) and an appropriate basis set. mdpi.comnih.gov The accuracy of these predictions is often high enough to distinguish between different stereoisomers.

For this compound, calculations would be performed on the lowest energy conformers of each potential stereoisomer. The predicted chemical shifts for each conformer would then be averaged, weighted by their calculated Boltzmann population, to yield a final predicted spectrum. This approach has been successfully used to assign the stereochemistry of various substituted cyclohexanols by comparing the computed shifts with experimental values.

The predicted chemical shifts would be sensitive to the axial or equatorial orientation of the protons and carbons in the cyclohexane ring. For example, axial protons are typically shielded (appear at a lower ppm) compared to their equatorial counterparts. The carbons of the methyl groups and the butanoic acid chain would also show distinct chemical shifts depending on their stereochemical environment.

IR Frequencies: Theoretical IR spectra can also be calculated using DFT. These calculations provide the vibrational frequencies and intensities of the molecule's normal modes. For this compound, key predicted vibrational frequencies would include:

O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group, typically appearing around 2500-3300 cm⁻¹. In computational models of carboxylic acid dimers, this stretching frequency is significantly red-shifted due to hydrogen bonding.

C=O stretch: A strong absorption for the carbonyl group, expected around 1700-1725 cm⁻¹. The exact position would be influenced by dimerization.

C-H stretches: Bands corresponding to the sp³ C-H bonds of the cyclohexane and butanoic acid alkyl parts, typically found just below 3000 cm⁻¹.

Theoretical Studies of Reactivity and Reaction Pathways

Computational chemistry can be used to explore the potential reactivity of this compound by mapping out the potential energy surfaces of various reactions. This involves locating transition states and calculating the energy barriers associated with different reaction pathways.

Transition State Localization and Energy Barrier Calculations

A transition state (TS) represents the highest energy point along a reaction coordinate. Locating the geometry of a TS and calculating its energy relative to the reactants allows for the determination of the activation energy (energy barrier) of a reaction. This is a crucial parameter for predicting the reaction rate.

For a molecule like this compound, several reactions could be studied theoretically. One example is thermal decarboxylation , where the carboxylic acid group is removed as CO₂. DFT calculations could be used to model this process, locating the transition state for the cleavage of the C-C bond. Theoretical studies on the decarboxylation of other carboxylic acids have shown that the energy barrier can be significantly influenced by the molecular structure and the presence of catalysts. nih.govsemanticscholar.org

Another potential reaction is the cis-trans isomerization of the dimethylcyclohexyl group. This process involves the ring flip of the cyclohexane chair, passing through higher energy boat or twist-boat transition states. The energy barrier for the chair-to-chair interconversion of cyclohexane itself is about 10 kcal/mol. The presence of substituents would alter this barrier. Computational studies on cis-1,2-dimethylcyclohexane (B165935) pyrolysis have explored the high-energy pathways leading to isomerization and ring-opening. researchgate.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on a simple isomerization reaction of a disubstituted cyclohexane, based on known energy differences.

| Parameter | Reactant (cis-1,2-diequatorial) | Transition State | Product (trans-1,2-diaxial) |

| Relative Energy (kcal/mol) | 0.0 | ~11.0 | +1.87 |

| Key Geometric Feature | C-C-C-C Dihedral ~55° | Twisted-Boat Geometry | C-C-C-C Dihedral ~55° |

Note: This table is illustrative, based on typical values for cyclohexane derivatives. The transition state energy is an approximation for a chair-flip pathway.

Reaction Coordinate Analysis

A reaction coordinate is a geometric parameter that changes during the conversion of a reactant to a product. By systematically changing this parameter (e.g., a bond length or angle) and calculating the energy at each step, a potential energy profile, or reaction coordinate analysis, can be constructed. This profile visualizes the energy landscape of a reaction, showing the reactants, products, transition states, and any intermediates.

For the decarboxylation of this compound, the reaction coordinate could be defined as the distance between the carboxyl carbon and the cyclohexane ring carbon to which it is attached. A computational analysis would show a gradual increase in energy as this bond is stretched, peaking at the transition state, and then a decrease in energy as the CO₂ and the resulting carbanion (or radical) separate.

Similarly, for a cis-trans isomerization, the reaction coordinate would be a more complex combination of dihedral angle changes that describe the transformation from one chair conformation to another. The analysis would reveal the energy cost associated with moving through the half-chair and twist-boat intermediates. Such analyses provide a detailed mechanistic understanding of how the reaction proceeds at a molecular level.

Reaction Mechanisms and Reactivity Studies of 2 3,4 Dimethylcyclohexyl Butanoic Acid

Acid-Base Properties and Protonation Equilibria

The acidity of a carboxylic acid is quantified by its acid dissociation constant (pKa), which is influenced by the electronic and structural features of the molecule. For 2-(3,4-dimethylcyclohexyl)butanoic acid, the primary determinant of its acidity, beyond the inherent nature of the carboxyl group, is the inductive effect of the alkyl substituent.

The 3,4-dimethylcyclohexyl group, being an alkyl group, is generally considered to be electron-donating. Electron-donating groups tend to destabilize the carboxylate anion conjugate base, thereby decreasing the acidity of the carboxylic acid and leading to a higher pKa value compared to an unsubstituted counterpart like butanoic acid. youtube.com However, the magnitude of this effect is typically modest for alkyl groups.

Due to the lack of specific experimental data for this compound, its pKa can be estimated by comparison with structurally similar compounds. Butanoic acid itself has a pKa of approximately 4.82. nist.gov The introduction of a cyclohexyl group at the 2-position, as in 2-cyclohexylbutanoic acid, is expected to slightly increase the pKa due to its electron-donating nature. The additional methyl groups on the cyclohexane (B81311) ring in this compound would further contribute to this electron-donating effect, albeit minimally. Therefore, a reasonable estimate for the pKa of this compound would be in the range of 4.9 to 5.1.

Interactive Data Table: Estimated pKa Values of Selected Carboxylic Acids

| Compound | Structure | Estimated pKa |

| Butanoic Acid | CH₃CH₂CH₂COOH | 4.82 |

| 2-Cyclohexylbutanoic acid | c-C₆H₁₁CH(CH₂CH₃)COOH | ~4.9-5.0 |

| This compound | CH₃CH(c-C₆H₁₀(CH₃)₂)COOH | ~4.9-5.1 |

The protonation equilibrium of this compound in an aqueous solution can be represented as follows:

CH₃CH(c-C₆H₁₀(CH₃)₂)COOH + H₂O ⇌ CH₃CH(c-C₆H₁₀(CH₃)₂)COO⁻ + H₃O⁺

The position of this equilibrium is dictated by the pH of the solution. At a pH below its pKa, the undissociated carboxylic acid form will predominate, while at a pH above its pKa, the deprotonated carboxylate anion will be the major species.

Esterification and Amidation Reaction Mechanisms

The conversion of carboxylic acids to esters (esterification) and amides (amidation) are fundamental organic transformations. For this compound, the significant steric bulk imposed by the 3,4-dimethylcyclohexyl group at the alpha-position presents a considerable challenge to these reactions.

Standard Fischer esterification, which involves reacting the carboxylic acid with an alcohol under strong acid catalysis, is often slow and inefficient for sterically hindered acids. chemistrysteps.commasterorganicchemistry.com The bulky substituent impedes the approach of the alcohol nucleophile to the carbonyl carbon. To overcome this, more potent catalytic systems or alternative reaction pathways are typically employed.

One effective method for the esterification of sterically demanding substrates is the Steglich esterification . organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acyl-pyridinium species, which is readily attacked by the alcohol.

Similarly, direct amidation by heating the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide bond formation, coupling agents such as DCC are often necessary. The mechanism is analogous to the Steglich esterification, where the amine, being a stronger nucleophile than the alcohol, can directly attack the O-acylisourea intermediate without the need for DMAP catalysis. organic-chemistry.org

Interactive Data Table: Common Catalysts for Esterification and Amidation of Sterically Hindered Carboxylic Acids

| Reaction | Catalyst/Reagent | Role |

| Esterification | H₂SO₄ (Fischer) | Acid catalyst; protonates the carbonyl oxygen. chemistrysteps.com |

| Esterification | DCC/DMAP (Steglich) | DCC activates the carboxylic acid; DMAP is a nucleophilic catalyst. organic-chemistry.org |

| Amidation | Heat | Drives off water from the ammonium carboxylate salt. libretexts.org |

| Amidation | DCC | Activates the carboxylic acid to form a reactive intermediate. libretexts.org |

The this compound molecule possesses multiple stereocenters: the alpha-carbon of the butanoic acid chain and the 3- and 4-positions of the cyclohexane ring. The specific stereoisomer of the starting material will influence the stereochemical outcome of the reaction.

In reactions such as esterification and amidation, the bonds to the chiral alpha-carbon are not directly involved in the reaction mechanism. Therefore, if the reaction proceeds without any side reactions that could lead to epimerization, the configuration of the alpha-carbon should be retained in the product ester or amide. lumenlearning.com

However, the presence of multiple diastereomers in the starting material will result in a corresponding mixture of diastereomeric products. The relative reactivity of these diastereomers could potentially lead to a change in the diastereomeric ratio of the product compared to the starting material, a phenomenon known as kinetic resolution. Without specific experimental data, it is difficult to predict the extent of such effects.

Reactions Involving the Alpha-Carbon of the Butanoic Acid Chain

The alpha-carbon of carboxylic acids is a key site for functionalization, most notably through halogenation and condensation reactions.

The classic method for the alpha-halogenation of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction . wikipedia.orgbyjus.com This reaction involves treating the carboxylic acid with bromine (Br₂) or chlorine (Cl₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃).

The mechanism proceeds through the in situ formation of an acyl halide. nrochemistry.comlibretexts.org The acyl halide then tautomerizes to its enol form, which is the reactive species that undergoes electrophilic attack by the halogen. Subsequent hydrolysis of the alpha-halo acyl halide yields the alpha-halo carboxylic acid.

For this compound, the steric hindrance at the alpha-position would be expected to slow down the rate of halogenation. However, the reaction is generally robust for alpha-substituted carboxylic acids. The reaction introduces a halogen atom at the chiral alpha-carbon. If the starting material is a single enantiomer, the reaction will proceed through a planar enol intermediate, leading to a racemic mixture of the alpha-halo acid product. libretexts.org

The resulting alpha-halo acid is a versatile intermediate for further synthetic transformations. For instance, it can undergo nucleophilic substitution reactions with nucleophiles such as ammonia (B1221849) to produce alpha-amino acids, or with hydroxide (B78521) to yield alpha-hydroxy acids.

The alpha-protons of carboxylic acids are generally not acidic enough to be removed by common bases to form an enolate for condensation reactions. However, conversion to a more reactive derivative, such as an ester, allows for deprotonation at the alpha-carbon and subsequent condensation reactions.

For example, the corresponding methyl or ethyl ester of this compound could potentially undergo a Claisen condensation if a suitable reaction partner is available. This reaction involves the formation of an ester enolate, which then acts as a nucleophile. rsc.org

However, the steric bulk of the 2-(3,4-dimethylcyclohexyl) group would likely disfavor self-condensation. A crossed Claisen condensation with a non-enolizable ester, such as ethyl formate (B1220265) or diethyl carbonate, might be more successful. The steric hindrance would still play a significant role in the reaction's feasibility and yield.

Alternatively, the dianion of this compound could be generated using a strong base like lithium diisopropylamide (LDA). This dianion could then participate in alkylation or condensation reactions at the alpha-position. The regioselectivity and stereoselectivity of such reactions would be heavily influenced by the sterically demanding substituent.

Reactions Involving the Cyclohexyl Ring

The substituted cyclohexane ring in this compound is a typically stable saturated aliphatic system. However, under specific conditions, it can undergo reactions that alter its structure, such as hydrogenation, dehydrogenation, and ring rearrangements.

Hydrogenation: As a fully saturated ring, the cyclohexyl moiety of this compound is generally unreactive towards further hydrogenation under standard conditions. Hydrogenation reactions typically involve the addition of hydrogen across double or triple bonds, which are absent in the cyclohexyl ring.

Dehydrogenation: Conversely, dehydrogenation to form an aromatic ring is a plausible transformation, particularly with the aid of a catalyst and at elevated temperatures. This process would involve the removal of hydrogen atoms to create a more stable, conjugated system. The dehydrogenation of cycloalkyl carboxylic acids can sometimes be accompanied by other reactions like olefination and decarboxylation, depending on the catalytic system used. nih.gov For this compound, a potential dehydrogenation reaction could yield a substituted benzoic acid derivative. The reaction would likely proceed via a multi-step mechanism involving C-H bond activation. nih.gov

A hypothetical dehydrogenation reaction is shown below:

This compound → 2-(3,4-Dimethylphenyl)butanoic acid + 3 H₂

The conditions for such a reaction would likely involve a catalyst such as palladium on carbon (Pd/C) or platinum (Pt) at high temperatures.

Ring-Opening: The direct ring-opening of a stable cyclohexane ring is energetically unfavorable and requires harsh reaction conditions or specific functional group assistance. For this compound, without the presence of activating groups like adjacent carbonyls or strained bicyclic systems, the ring is expected to be resistant to opening. nih.govresearchgate.net

Ring-Expansion/Contraction: Ring-expansion and contraction reactions of cyclohexyl systems often proceed through carbocation intermediates. wikipedia.orgchemistrysteps.commasterorganicchemistry.com For instance, if a carbocation were generated on a carbon atom adjacent to the ring, a rearrangement could occur, leading to a ring-expanded (cycloheptyl) or, less commonly, a ring-contracted (cyclopentylmethyl) system. wikipedia.orglibretexts.org The formation of such a carbocation from this compound would require specific synthetic manipulations, as the saturated alkyl chain does not readily form a carbocation.

A hypothetical scenario for a ring-expansion could involve the conversion of the carboxylic acid to a functional group that can be eliminated to form a carbocation on the exocyclic carbon, followed by a Wagner-Meerwein rearrangement.

Kinetics and Thermodynamics of Chemical Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the rates and spontaneity of chemical reactions. For the potential transformations of this compound, these aspects would be key to understanding and optimizing reaction conditions.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. For the hypothetical dehydrogenation of this compound, the rate law would likely depend on the concentration of the acid and the catalyst.

A plausible, albeit hypothetical, rate law for the catalytic dehydrogenation could be:

Rate = k[this compound]ˣ[Catalyst]ʸ

Where:

k is the rate constant.

x and y are the reaction orders with respect to the butanoic acid derivative and the catalyst, respectively.

The values of x and y would need to be determined experimentally by varying the initial concentrations of the reactants and measuring the initial reaction rates.

Hypothetical Experimental Data for Rate Law Determination:

| Experiment | Initial [Acid] (mol/L) | Initial [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.02 | 6.0 x 10⁻⁵ |

Based on this hypothetical data, doubling the initial concentration of the acid doubles the rate, suggesting the reaction is first order with respect to the acid (x=1). Doubling the catalyst concentration quadruples the rate, suggesting the reaction is second order with respect to the catalyst (y=2). Thus, the hypothetical rate law would be: Rate = k[Acid]¹[Catalyst]².

The equilibrium constant (Keq) provides a measure of the extent to which a reaction proceeds to completion. For a reversible reaction, it is the ratio of the concentrations of products to reactants at equilibrium.

For the hypothetical dehydrogenation reaction, the equilibrium constant expression would be:

Keq = ([2-(3,4-Dimethylphenyl)butanoic acid][H₂]³)/[this compound]

A large value of Keq would indicate that the formation of the aromatic product is favored at equilibrium. The value of Keq is temperature-dependent. Generally, dehydrogenation reactions are endothermic, meaning that an increase in temperature would favor the products and lead to a larger Keq.

Hypothetical Equilibrium Data:

| Temperature (K) | [Acid] (mol/L) | [Aromatic Product] (mol/L) | [H₂] (mol/L) | Keq |

| 500 | 0.05 | 0.05 | 0.15 | 3.38 x 10⁻³ |

| 600 | 0.02 | 0.08 | 0.24 | 0.55 |

| 700 | 0.01 | 0.09 | 0.27 | 1.77 |